5-Ethoxypyrimidine-2-carbaldehyde
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Overview
Description
5-Ethoxypyrimidine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields, including medicinal chemistry and materials science . This compound is characterized by the presence of an ethoxy group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypyrimidine-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with ethylating agents under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Ethoxypyrimidine-2-carboxylic acid.
Reduction: 5-Ethoxypyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxypyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxypyrimidine-2-carbaldehyde is primarily determined by its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyrimidine-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloropyrimidine-2-carbaldehyde: Contains a chlorine atom instead of an ethoxy group.
5-Bromopyrimidine-2-carbaldehyde: Contains a bromine atom instead of an ethoxy group.
Uniqueness
5-Ethoxypyrimidine-2-carbaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-ethoxypyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCGOBROPMUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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